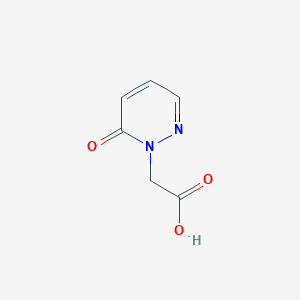

2-(6-Oxopyridazin-1-yl)acetic acid

Description

Significance of Pyridazinone Derivatives in Heterocyclic Chemistry Research

Pyridazinone and its derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a carbonyl group on the ring. sarpublication.com This structural motif has garnered significant attention from researchers due to its versatile chemical nature and broad spectrum of biological activities. benthamdirect.comnih.gov The pyridazinone ring can be readily functionalized, allowing for the creation of large libraries of compounds with diverse pharmacological profiles. sarpublication.comnih.gov

The significance of pyridazinone derivatives is underscored by their wide-ranging therapeutic potential. These compounds have been investigated for a multitude of biological effects, including:

Cardiovascular effects: Certain pyridazinone derivatives have shown promise as cardiotonic and antihypertensive agents.

Anti-inflammatory activity: A notable area of research involves the development of pyridazinone-based anti-inflammatory drugs. nih.gov Some derivatives have been found to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. sarpublication.comnih.gov

Anticancer properties: The pyridazine (B1198779) scaffold is considered a "privileged scaffold" in anticancer drug development, with derivatives targeting various biological processes involved in cancer. nih.gov

Central Nervous System (CNS) activity: Research has explored pyridazinone derivatives for their potential as anticonvulsant and analgesic agents. sarpublication.com

Antimicrobial and other activities: The biological activities of these compounds also extend to antimicrobial, antiviral, and herbicidal effects. sarpublication.com

This wide array of biological activities has established pyridazinone derivatives as a "wonder nucleus" in medicinal chemistry, continually prompting further investigation into novel therapeutic applications. nih.gov

Structural Overview of 2-(6-Oxopyridazin-1-yl)acetic Acid

The compound this compound is a specific derivative of the pyridazinone family. Its structure is characterized by a pyridazin-6-one ring where one of the nitrogen atoms is substituted with an acetic acid group.

The key structural features include:

A Pyridazin-6-one Ring: This is a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group at the 6-position. This core structure is fundamental to its classification as a pyridazinone.

An Acetic Acid Moiety: An acetic acid group (-CH₂COOH) is attached to the nitrogen atom at the 1-position of the pyridazinone ring. This functional group introduces acidic properties to the molecule and provides a potential point for further chemical modification, such as esterification or amidation. fabad.org.tr

The combination of the heterocyclic pyridazinone ring and the carboxylic acid side chain creates a molecule with specific physicochemical properties that influence its biological activity and potential as a lead compound in drug discovery.

Research Landscape and Historical Context of Pyridazinylacetic Acid Derivatives

The exploration of pyridazinylacetic acid derivatives is part of the broader and ongoing investigation into the therapeutic potential of pyridazinones, a field that has been active for several decades. google.com Research into pyridazinylacetic acid derivatives has focused on synthesizing new analogues and evaluating their biological activities.

A notable area of investigation has been their potential as inhibitors of monoamine oxidase (MAO) enzymes. A study detailed the synthesis of a series of pyridazinylacetic acid derivatives and their evaluation as inhibitors of MAO-A and MAO-B isoforms. nih.gov The findings indicated that these compounds were selective inhibitors of MAO-A, suggesting their potential for development as antidepressant drugs. nih.govnih.gov

Furthermore, research has been conducted on the synthesis of various (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives and their screening for analgesic and anti-inflammatory activities. fabad.org.tr These studies often involve the hydrolysis of the corresponding ethyl esters to yield the final acetic acid derivatives. fabad.org.tr The synthesis of these compounds often starts from 6-substituted-3(2H)-pyridazinones, which are then reacted with reagents like ethyl bromoacetate (B1195939) to introduce the acetic acid side chain. fabad.org.tr The exploration of different substituents on the pyridazinone ring allows for the investigation of structure-activity relationships, aiming to optimize the desired biological effects. nih.gov

The historical context of these compounds is embedded in the broader history of pyridazinone research, which has yielded several clinically used drugs and continues to be a vibrant area of medicinal chemistry. nih.gov The this compound scaffold serves as a valuable building block for creating more complex molecules with tailored pharmacological profiles.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLAVOPHWUTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362843 | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95209-84-0 | |

| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 6 Oxopyridazin 1 Yl Acetic Acid and Its Derivatives

General Synthetic Strategies for Pyridazinone-Containing Scaffolds

The construction of the core pyridazinone ring is the foundational step in the synthesis of 2-(6-oxopyridazin-1-yl)acetic acid and its analogs. The most common approaches involve the formation of the heterocyclic ring from acyclic precursors or the modification of an existing pyridazinone structure.

Cyclization Reactions of Precursors

Cyclization reactions are a cornerstone in the synthesis of pyridazinone scaffolds. iglobaljournal.comrsc.orgrsc.org These methods typically involve the condensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A prevalent method involves the reaction of a γ-ketoacid with hydrazine hydrate (B1144303). iglobaljournal.comnih.gov For instance, 4-oxo-4-phenylbutanoic acid can be reacted with hydrazine hydrate to form the corresponding pyridazin-3(2H)-one. mdpi.com This reaction is often carried out in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov The initial condensation forms a dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. iglobaljournal.comnih.gov Bromine in glacial acetic acid is a common oxidizing agent for this transformation. nih.gov

Another approach utilizes the reaction of β,γ-unsaturated hydrazones, which can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. These intermediates can be subsequently converted to the desired pyridazines. organic-chemistry.org

Furthermore, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride (B1165640) provides a direct route to pyridazin-3-one derivatives. nih.gov

N-Alkylation Approaches

N-alkylation is a key strategy for introducing substituents at the nitrogen atoms of the pyridazinone ring. nih.govorganic-chemistry.orgrsc.org This method is particularly important for the synthesis of this compound derivatives, where an acetic acid moiety is attached to the N1 position.

The N-alkylation of a pre-formed pyridazinone ring is a common and versatile method. nih.govorganic-chemistry.org This typically involves reacting the pyridazinone with an appropriate alkylating agent in the presence of a base. For instance, pyridazin-3(2H)-ones can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or dry tetrahydrofuran (B95107) (THF) to yield the corresponding ethyl 2-(6-oxopyridazin-1-yl)acetate. nih.govmdpi.comresearchgate.net The use of a phase-transfer catalyst, such as benzyltributylammonium bromide (BTBAB), can facilitate this reaction. researchgate.netnih.gov

Alternatively, N-alkylation can be achieved using other alkylating agents like dimethyl sulfate (B86663) or diethyl sulfate. oup.com The choice of base and solvent is crucial for the efficiency and regioselectivity of the N-alkylation.

Specific Synthesis Protocols for this compound Derivatives

Once the pyridazinone scaffold is in place, several methods can be employed to synthesize the target this compound and its derivatives.

Ester Hydrolysis Methods (e.g., using NaOH, KOH, HCl)

The hydrolysis of the corresponding ester is the most direct method to obtain this compound. libretexts.orglibretexts.orgorganic-chemistry.org This can be achieved under either basic or acidic conditions.

Basic Hydrolysis (Saponification): This is a widely used method where the ethyl or methyl ester of 2-(6-oxopyridazin-1-yl)acetate is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol or a mixture of ethanol and water. mdpi.comresearchgate.netlibretexts.org The reaction is typically carried out at reflux temperature and proceeds to completion, yielding the corresponding carboxylate salt. libretexts.orglibretexts.org Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to give the desired carboxylic acid. nih.gov

Acidic Hydrolysis: While less common than basic hydrolysis for this specific transformation, acidic hydrolysis can also be employed. libretexts.orglibretexts.orgrsc.org The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org This reaction is reversible and may not proceed to completion. libretexts.orglibretexts.org

Table 1: Examples of Ester Hydrolysis Conditions

| Starting Ester | Reagents | Solvent | Conditions | Product | Reference |

| Ethyl 2-(6-oxopyridazin-1-yl)acetate derivatives | 6N NaOH | Ethanol | Reflux, 4h | This compound derivatives | mdpi.comresearchgate.net |

| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | NaOH | Water/Ethanol | - | Corresponding carboxylic acid | fabad.org.tr |

| Methyl benzoate (B1203000) | KOH | - | - | Potassium benzoate and methanol | libretexts.orglibretexts.org |

Acetic Acid-Mediated Reactions (e.g., reflux in glacial acetic acid)

Glacial acetic acid can serve as both a solvent and a reactant or catalyst in the synthesis of pyridazinone derivatives. iglobaljournal.comnih.gov

In the context of forming the pyridazinone ring, as mentioned earlier, bromine in glacial acetic acid is used for the dehydrogenation of 4,5-dihydropyridazinones to the corresponding pyridazinones. nih.gov The reaction is typically refluxed for several hours. nih.gov

Furthermore, acetic anhydride is employed to generate mesoionic oxazolo-pyridazinones from pyridazinone acids. These intermediates then undergo cycloaddition reactions to form more complex fused ring systems. nih.gov The reaction is performed at elevated temperatures, with acetic anhydride acting as both a dehydrating agent and a solvent. nih.gov

While not a direct method for the synthesis of this compound itself, acetic acid plays a crucial role in the preparation of key pyridazinone intermediates.

Derivatization from Intermediate Pyridazinones (e.g., with bromoacetates)

This method involves the direct N-alkylation of a pre-synthesized pyridazinone with an acetate-containing electrophile, as briefly touched upon in section 2.1.2. This is a highly effective and widely applied strategy.

The reaction of a 6-substituted-3(2H)-pyridazinone with an ethyl or methyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) is a common protocol. nih.govnih.gov The reaction is typically carried out in a polar aprotic solvent such as acetone or tetrahydrofuran (THF) under reflux conditions. nih.govresearchgate.net The resulting product is the ester derivative, which can then be hydrolyzed as described in section 2.2.1 to yield the final carboxylic acid.

Table 2: N-Alkylation with Bromoacetates

| Pyridazinone Intermediate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| 6-Substituted-3(2H)-pyridazinones | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux overnight | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

| Pyridazin-3(2H)-one derivatives | Ethyl bromoacetate | K₂CO₃, TBAB | Dry THF | Reflux, 6h | Corresponding ethyl esters | mdpi.comresearchgate.net |

| Imidazopyridazinone | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | Pyridazinoimidazo oxadiazinone | nih.gov |

Hydrazide Formation and Further Condensations

The synthesis of hydrazide derivatives from carboxylic acids or their esters is a fundamental transformation in organic chemistry, providing a versatile intermediate for the construction of various heterocyclic systems and other functionalized molecules. In the context of this compound, the corresponding hydrazide, 2-(6-oxopyridazin-1-yl)acetohydrazide, serves as a key building block for further molecular elaboration.

The typical procedure for preparing a hydrazide involves the reaction of the corresponding ester, such as ethyl 2-(6-oxopyridazin-1-yl)acetate, with hydrazine hydrate. fabad.org.trnih.govnih.gov This nucleophilic acyl substitution reaction is commonly carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most often absolute ethanol. mdpi.commdpi.comgrowingscience.com The reaction generally proceeds to completion within several hours to afford the desired hydrazide in good yield after cooling and crystallization. mdpi.commdpi.com

Once formed, the 2-(6-oxopyridazin-1-yl)acetohydrazide can undergo a variety of condensation reactions, leveraging the nucleophilicity of the terminal -NH2 group. These reactions are crucial for synthesizing a diverse range of derivatives.

Condensation with Aldehydes and Ketones: The most common condensation reaction involves the treatment of the hydrazide with various aromatic or heterocyclic aldehydes and ketones to form the corresponding Schiff bases or N-acylhydrazones. nih.govnih.govmdpi.com This reaction is typically performed by refluxing the hydrazide and the carbonyl compound in a solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. mdpi.com

Acetylation and Formylation: The hydrazide can be readily acylated. For instance, refluxing the hydrazide in acetic acid leads to the formation of the N'-acetylated derivative, such as N'-acetyl-2-(6-oxopyridazin-1-yl)acetohydrazide. nih.govnih.gov Similarly, reaction with formic acid under reflux conditions yields the N'-formyl derivative. nih.govnih.gov A study on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showed that N'-formylation in refluxing formic acid for one hour gave an 82% yield, while N'-acetylation in refluxing acetic acid for five hours resulted in a 38% yield. nih.gov

Cyclocondensation Reactions: The hydrazide moiety is a precursor for various five-membered heterocycles.

1,3,4-Oxadiazoles: Cyclization can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which, after an acidic workup, can lead to the formation of a 2-mercapto-1,3,4-oxadiazole ring. nih.govnih.gov

1,2,4-Triazoles: Reaction with isothiocyanates, such as phenyl isothiocyanate, first yields a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate can then be cyclized under basic conditions to form a 1,2,4-triazole-3-thiol ring system.

Pyrazoles: Condensation with β-dicarbonyl compounds like pentane-2,4-dione (acetylacetone) in a refluxing solvent can lead to the formation of a pyrazole (B372694) ring. nih.govnih.gov

These condensation reactions highlight the utility of 2-(6-oxopyridazin-1-yl)acetohydrazide as a scaffold for generating a library of complex molecules with diverse structural features.

Reaction Conditions and Yield Optimization in Synthesis

The successful synthesis of this compound and its derivatives hinges on the careful selection and optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the nature of catalysts or reagents.

For the initial synthesis of the pyridazinone core, reactions often involve the cyclization of dicarbonyl compounds with hydrazine. organic-chemistry.org The subsequent N-alkylation to introduce the acetic acid moiety typically involves reacting the 6-substituted-pyridazin-3(2H)-one with an ethyl haloacetate in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

The hydrolysis of the resulting ester to the final this compound is a critical step. Research on related (6-substituted-3(2H)-pyridazinon-2-yl)acetate derivatives shows that this saponification is generally carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol, followed by acidification to precipitate the carboxylic acid. fabad.org.tr

The optimization of yield is a central theme in the synthesis of these compounds. For instance, in the synthesis of various (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives, yields have been reported to range from 56% to 90% depending on the specific substituent on the pyridazinone ring. fabad.org.tr These variations underscore the electronic and steric influence of substituents on the reaction efficiency.

Glacial acetic acid often serves not just as a catalyst but also as a solvent in condensation reactions, particularly in the formation of Schiff bases and various heterocyclic systems. mdpi.comnih.govresearchgate.netresearchgate.net For example, the condensation of o-phenylenediamine (B120857) with aldehydes to form benzimidazoles has been shown to be efficiently promoted by acetic acid. researchgate.net The use of microwave irradiation in conjunction with acetic acid has also been explored as a method to shorten reaction times and improve yields, aligning with green chemistry principles. researchgate.net

The following table summarizes the reaction conditions and yields for the synthesis of several derivatives of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid, illustrating the impact of different substituents on the reaction outcome. fabad.org.tr

| Compound | Substituent (R) | Recrystallization Solvent | Yield (%) | Melting Point (°C) |

| IVb | 4-Benzylpiperazin-1-yl | Ethanol | 90 | 153 |

| IVe | 4-(2-Fluorophenyl)piperazin-1-yl | Ethanol | 63 | 246 |

| IVf | 4-(2-Pyridyl)piperazin-1-yl | Ethanol | 78 | 221 |

| IVg | 4-(3-Trifluoromethylphenyl)piperazin-1-yl | Ethanol | 56 | 232 |

This data demonstrates that high yields are achievable, though they are sensitive to the nature of the aromatic substituent on the piperazine (B1678402) ring. Optimization often involves screening different solvents for recrystallization to obtain a pure product and adjusting reaction times and temperatures to drive the reaction to completion while minimizing side product formation. fabad.org.tr

Structural Characterization and Advanced Spectroscopic Analysis

Crystallographic Studies

At present, detailed single crystal X-ray diffraction data for the specific compound 2-(6-Oxopyridazin-1-yl)acetic acid is not publicly available in comprehensive crystallographic databases. While studies on related pyridazinone derivatives have been conducted, the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates for this particular molecule, awaits experimental determination and publication. The acquisition of a suitable single crystal and subsequent X-ray diffraction analysis would be the definitive method to elucidate its exact solid-state conformation and packing.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is critical in the field of crystal engineering. Different polymorphs of a substance can exhibit distinct physical properties. For pyridazinylacetic acid derivatives, understanding the factors that control the formation of different crystalline modifications is an area of active research.

While specific data for this compound is pending, studies on analogous pyridazinone structures frequently report crystallization in the monoclinic crystal system. For instance, related compounds have been shown to adopt space groups such as P2₁/c. The identification of any monoclinic modifications for the title compound would require systematic screening of crystallization conditions.

The conformation of pyridazinylacetic acid derivatives is largely dictated by the orientation of the acetic acid side chain relative to the pyridazinone ring. The flexibility of this side chain allows for different rotational isomers (conformers), which can be stabilized by various intermolecular interactions within the crystal lattice. Key interactions that govern the crystal packing of related structures include hydrogen bonds and van der Waals forces.

The formation of predictable and robust hydrogen-bonded networks is a central concept in supramolecular chemistry and crystal engineering. In the case of this compound, the carboxylic acid group and the pyridazinone ring provide key functional groups for hydrogen bonding.

The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O), making the formation of O-H...O hydrogen bonds highly probable. These interactions often lead to the formation of dimeric structures, characterized by the R²₂(8) graph set motif, a common feature in carboxylic acids. Furthermore, the carbonyl oxygen of the pyridazinone ring can also act as a hydrogen bond acceptor.

Weaker C-H...O hydrogen bonds, where activated C-H groups on the pyridazinone ring or the acetic acid methylene (B1212753) group interact with carbonyl oxygens, are also expected to play a significant role in stabilizing the three-dimensional crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal prominent red spots on the d_norm surface, indicating the locations of strong O-H...O hydrogen bonds. Weaker C-H...O interactions would appear as less intense features.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Quantification of Intermolecular Contacts (H...H, H...O/O...H, H...C/C...H)

For the related compound, 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid , Hirshfeld surface analysis reveals the following distribution of intermolecular contacts:

| Intermolecular Contact | Contribution to Hirshfeld Surface | Key Features |

| H···H | 48.4% | The most significant contributor to the overall crystal packing. |

| H···O/O···H | 21.8% | Characterized by a pair of sharp spikes in the fingerprint plot, arising from intermolecular O—H···O and C—H···O hydrogen bonding. |

| H···C/C···H | 20.4% | Represented by a pair of wings in the fingerprint plot. |

| H···N/N···H | 4.1% | A minor contribution to the overall intermolecular interactions. |

| C···C | 4.0% | A minor contribution. |

Similarly, a study on two polymorphic forms of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid highlights the role of different intermolecular contacts in their crystal packing. The analysis of these derivatives underscores the importance of hydrogen bonding and other weak interactions in defining the supramolecular architecture of pyridazinone-based acetic acid derivatives.

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. The following sections discuss the application of key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific experimental ¹H and ¹³C NMR data for this compound are not extensively reported in the available literature. However, based on the known structure of the compound, the following characteristic signals can be predicted:

¹H NMR:

-CH₂- group: A singlet corresponding to the two protons of the methylene group attached to the pyridazinone nitrogen and the carboxylic acid group.

Pyridazinone ring protons: Signals in the aromatic region, with chemical shifts and coupling patterns dependent on their positions on the ring.

-COOH proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

Carbonyl carbon (-C=O) of the carboxylic acid: A signal in the downfield region, typically around 170-180 ppm.

Carbonyl carbon (-C=O) of the pyridazinone ring: Another downfield signal.

Methylene carbon (-CH₂-): A signal in the aliphatic region.

Pyridazinone ring carbons: Signals in the aromatic region.

For a closely related derivative, 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid , the reported ¹³C NMR data in CD₃OD shows a carboxyl carbon signal at 171.0 ppm and a methylene carbon signal at 39.0 ppm, which can serve as a reference for the expected chemical shifts in similar structures. bldpharm.com

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic/Olefinic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=O (Amide/Pyridazinone) | 1680-1630 | Stretching |

| C=C and C=N | 1600-1450 | Ring Stretching |

These expected values are based on general principles of IR spectroscopy. For comparison, the IR spectrum of the related compound 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid shows a very broad band for the O-H stretch from 3600-3100 cm⁻¹ and a strong, asymmetric C=O stretch at 1707 cm⁻¹. nist.gov

Mass Spectrometry (MS, ESI-MS, GC-MS)

Experimental mass spectrometry data for this compound is not widely published. However, predicted mass spectral data is available.

Predicted Mass Spectrometry Data for C₆H₆N₂O₃ nist.gov:

| Adduct | m/z |

| [M+H]⁺ | 155.04512 |

| [M+Na]⁺ | 177.02706 |

| [M-H]⁻ | 153.03056 |

| [M+NH₄]⁺ | 172.07166 |

| [M+K]⁺ | 193.00100 |

| [M+H-H₂O]⁺ | 137.03510 |

Electrospray ionization mass spectrometry (ESI-MS) of a related thiophene (B33073) acetic acid derivative, 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid , showed a [M+H]⁻ peak at m/z 359.29, corresponding to its molecular weight. bldpharm.com This demonstrates the utility of ESI-MS in determining the molecular weight of such acidic compounds.

UV-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Visible spectroscopic data for this compound is not found in the reviewed literature. Generally, compounds with conjugated systems like the pyridazinone ring are expected to show absorption in the UV region. For instance, a study on 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid , which contains a conjugated enone system, reported a maximum absorption wavelength (λmax) of 240.6 nm in methanol. nist.gov It is plausible that this compound would exhibit absorption in a similar range due to the π→π* transitions within the pyridazinone ring system.

Computational and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework to investigate the geometric and electronic structure of molecules. For pyridazinone derivatives, these calculations are crucial in elucidating their chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional, combined with various basis sets, is frequently employed for such investigations. nih.govnih.gov Studies on related pyridazinone structures have utilized the B3LYP method with basis sets like 6-311G(d,p) and 6-311+G(d,p) to optimize molecular geometries and calculate various electronic parameters. acgpubs.orgacgpubs.orgresearchgate.net These calculations are instrumental in determining the most stable conformation of the molecule and predicting its vibrational frequencies. nih.gov For instance, in a study on a new pyridazinone derivative, theoretical calculations using the B3LYP/6-31G* method identified two stable conformers, with the calculated structure of one form agreeing well with experimental X-ray diffraction data. researchgate.net

Analysis of Electronic Structure Properties

The electronic structure of a molecule dictates its reactivity and physical properties. Computational studies on pyridazinone derivatives often involve the calculation of key electronic properties to understand their behavior. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the total dipole moment. Such parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Molecular Orbital Analysis

Molecular orbital theory provides a detailed picture of the electron distribution within a molecule, which is essential for understanding its chemical reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For various pyridazinone derivatives, the HOMO-LUMO energy gap has been calculated to understand their relative stabilities and potential biological activities. mdpi.comresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative 1 | -6.54 | -1.23 | 5.31 | mdpi.com |

| Pyridazinone Derivative 2 | -6.87 | -1.55 | 5.32 | mdpi.com |

| Pyridazinone Derivative 3 | -7.01 | -1.89 | 5.12 | mdpi.com |

Note: The data in this table is illustrative and based on studies of various pyridazinone derivatives, not specifically "2-(6-Oxopyridazin-1-yl)acetic acid."

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. Studies on pyridazinone derivatives have used MEP analysis to identify the electron-rich and electron-deficient areas of the molecules. acgpubs.orgacgpubs.orgresearchgate.net For instance, the negative potential is often localized around the oxygen atoms of the carbonyl and carboxylic acid groups, while the positive potential is associated with the hydrogen atoms. acgpubs.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density between filled and empty orbitals. This analysis is used to investigate intramolecular charge transfer interactions and their contribution to the stability of the molecule. nih.gov In studies of pyridazinone derivatives, NBO analysis has been employed to quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding. acgpubs.orgacgpubs.orgresearchgate.net The stabilization energies (E(2)) calculated from NBO analysis indicate the intensity of the interaction between electron donors and acceptors.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(carbonyl) | π(C=C) | 25.8 | π-conjugation |

| LP(1) N(ring) | π(C=C) | 35.2 | π-conjugation |

| σ(C-H) | σ*(C-C) | 4.5 | Hyperconjugation |

Note: The data in this table is a representative example based on NBO analyses of pyridazinone-containing molecules and does not correspond directly to "this compound."

Molecular Dynamics (MD) Simulations

Currently, there is a notable absence of published literature detailing specific molecular dynamics (MD) simulations performed on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with biological targets over time, this specific compound has not yet been the subject of such detailed computational studies according to available scientific records. Future research employing MD simulations could provide valuable information on its conformational flexibility, solvation properties, and binding stability with various protein targets.

Molecular Docking Studies

Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been instrumental in studying derivatives of the 6-oxopyridazinone core, offering insights into their potential as inhibitors of various enzymes.

Research into a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which contain the same 6-oxopyridazin-1-yl core as this compound, has provided valuable information on their binding modes with several carbonic anhydrase (hCA) isoforms and cyclooxygenase-2 (COX-2). nih.gov These studies are particularly relevant as they shed light on the potential interactions that the core pyridazinone structure can form within an enzyme's active site.

In one such study, docking simulations revealed that these pyridazinone derivatives could effectively bind to the active sites of hCA I, II, IX, and XII. nih.gov For instance, within the active site of hCA II, the pyridazinone moiety was observed to form crucial hydrogen bonds and van der Waals interactions with key amino acid residues. Similarly, docking against COX-2, a key enzyme in the inflammatory pathway, demonstrated that these compounds could adopt a favorable conformation within the active site, interacting with important residues. nih.gov

Another study on different pyridazinone derivatives highlighted their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. The molecular docking portion of this research helped to elucidate the binding interactions responsible for their inhibitory activity.

Furthermore, computational investigations on novel N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone scaffold have been conducted to understand their interactions with COX-1, COX-2, and 15-lipoxygenase (15-LOX). mdpi.com The docking results for these compounds indicated the formation of stable complexes with the target enzymes, with negative binding affinities suggesting favorable interactions. mdpi.com For example, in the COX-2 active site, a derivative was shown to form hydrogen bonds with key residues like Tyr355 and Arg120, interactions also observed for known COX-2 inhibitors. mdpi.com

The following table summarizes the findings from molecular docking studies on various derivatives containing the 6-oxopyridazinone core. It is important to note that these studies were not performed on this compound itself, but on its structural analogs.

| Derivative Class | Target Enzyme(s) | Key Findings from Docking Studies |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | hCA I, II, IX, XII; COX-2 | Effective binding to active sites, forming hydrogen bonds and van der Waals interactions with key residues. nih.gov |

| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2, 15-LOX | Formation of stable complexes with negative binding affinities. Hydrogen bonding with critical active site residues like Tyr355 and Arg120 in COX-2. mdpi.com |

| Various Pyridazinone Derivatives | Acetylcholinesterase, Butyrylcholinesterase | Elucidation of binding interactions responsible for enzyme inhibition. |

These molecular docking studies, while not directly on this compound, collectively suggest that the 6-oxopyridazinone scaffold is a versatile pharmacophore capable of interacting with a range of biological targets. The insights gained from these computational investigations are invaluable for the rational design of new and more specific therapeutic agents based on this heterocyclic core.

Chemical Reactivity and Derivatization Studies

Reactions of the Pyridazinone Ring System

The pyridazinone ring, a key pharmacophore, is amenable to a variety of chemical reactions. The ring's nitrogen atoms, carbonyl group, and endocyclic double bond offer multiple handles for synthetic manipulation. Nucleophilic substitution reactions are particularly common for modifying the pyridazinone core. thieme-connect.de The introduction of different substituents into the pyridazinone core is a highly effective method, often catalyzed by palladium in cross-coupling reactions. researchgate.net The reactivity of the pyridazinone ring allows for the introduction of diverse chemical moieties, which can significantly alter the compound's physicochemical properties and its interaction with biological targets. For instance, the carbonyl group within the pyridazinone ring can be reduced to an alcohol using reducing agents like sodium borohydride. smolecule.com

Modifications of the Acetic Acid Moiety

The acetic acid portion of 2-(6-Oxopyridazin-1-yl)acetic acid provides a readily accessible point for derivatization. Standard carboxylic acid chemistry can be employed to convert this group into esters, amides, and hydrazides. smolecule.comsarpublication.com Esterification, for example, can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst. smolecule.com These modifications are instrumental in fine-tuning the pharmacokinetic profile of the molecule. For instance, converting the carboxylic acid to an ester can increase its lipophilicity, which may enhance its ability to cross biological membranes.

Synthesis of Diverse Pyridazinylacetic Acid Analogues

A significant body of research has been dedicated to the synthesis of a diverse library of analogues based on the this compound structure. These synthetic efforts have focused on introducing a variety of substituents at different positions of the pyridazinone ring, creating hybrid molecules, and functionalizing the acetic acid side chain.

The introduction of aryl and heteroaryl groups onto the pyridazinone ring has been a widely explored strategy to generate novel analogues with potentially enhanced biological activities. thieme-connect.deresearchgate.netnih.gov For example, derivatives with a 2-chlorophenyl group at the C-3 position of the pyridazinone ring have been synthesized. chemscene.com Research has also been conducted on the incorporation of various other substituted phenyl groups at the C-3 position. nih.gov The substitution of aryl groups at the C-5 position has also been investigated. thieme-connect.de

Table 1: Examples of Aryl and Heteroaryl Substitutions on the Pyridazinone Ring

| Position of Substitution | Type of Substituent | Reference |

| C-3 | 2-Chlorophenyl | chemscene.com |

| C-3 | Substituted Phenyl | nih.gov |

| C-3 | 2-Methylphenoxy | researchgate.netnih.gov |

| C-5 | Phenyl | nih.gov |

To explore new regions of chemical space and to potentially combine the therapeutic advantages of different pharmacophores, researchers have designed and synthesized bridged and hybrid molecules. This approach involves covalently linking the this compound scaffold to another biologically active moiety. sarpublication.com The creation of conformationally restricted bridged piperazine (B1678402) systems has been a subject of study to develop novel receptor ligands. researchgate.netnih.gov These strategies aim to create molecules with unique three-dimensional structures and potentially novel or synergistic pharmacological activities. researchgate.net

The carboxylic acid functionality of this compound can be readily converted to the corresponding acetohydrazide. This hydrazide is a key intermediate that can undergo condensation reactions with a variety of aldehydes and ketones to form a diverse range of hydrazones. soeagra.comresearchgate.netnih.gov The formation of hydrazones is a common and straightforward reaction, typically achieved by refluxing the hydrazide with the appropriate carbonyl compound. mdpi.comnih.gov These hydrazone derivatives have been a significant focus of research due to the wide spectrum of biological activities associated with the hydrazone functional group. soeagra.com Furthermore, the hydrazide intermediate can be utilized in cyclocondensation reactions to synthesize other heterocyclic systems, such as pyrazoles and oxadiazoles. researchgate.netnih.gov

Table 2: Synthesis of Functionalized Derivatives from 2-(6-Oxopyridazin-1-yl)acetohydrazide

| Reagent | Resulting Derivative Class | Reference |

| Aldehydes/Ketones | Hydrazones | soeagra.comresearchgate.netnih.gov |

| Pentane-2,4-dione | Pyrazole (B372694) | nih.gov |

| Carbon Disulfide | Mercapto-oxadiazole | nih.gov |

Biological Activities and Mechanistic Investigations of 2 6 Oxopyridazin 1 Yl Acetic Acid Derivatives

General Pharmacological Relevance of Pyridazinone Scaffolds

The pyridazinone ring is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. sarpublication.comsarpublication.com Often referred to as a "wonder nucleus," this scaffold is a key component in numerous biologically active compounds. sarpublication.comnih.gov The structural features of the pyridazinone core, specifically the presence of nitrogen atoms and a keto group, facilitate hydrogen bonding and protonation, which contributes to its diverse therapeutic potential. nih.gov

Derivatives of pyridazinone have been extensively investigated and have shown a broad spectrum of biological effects. sarpublication.comresearchgate.net These include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective properties. nih.govresearchgate.net The versatility of the pyridazinone scaffold allows for the synthesis of derivatives with activities such as antiplatelet, antithrombotic, antihypertensive, cardiotonic, and vasodilator effects. sarpublication.comresearchgate.netresearchgate.net Furthermore, pyridazinone-based compounds have been explored as inhibitors of various enzymes, including cyclooxygenase (COX), phosphodiesterases, and carbonic anhydrases, highlighting their importance as a privileged scaffold in drug discovery. nih.govresearchgate.net The continuous research into new pyridazinone derivatives aims to identify novel therapeutic agents capable of modulating a wide range of biological targets involved in various diseases. nih.gov

Enzyme Inhibition Studies

Monoamine Oxidase-A (MAO-A) Inhibition

Derivatives of the pyridazinone scaffold have been evaluated for their inhibitory activity against monoamine oxidases (MAO), which are key enzymes in the metabolism of neurotransmitters. researchgate.netmdpi.com MAO exists in two isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily investigated for their potential as antidepressants. researchgate.netmdpi.com

In a study of pyridazinobenzylpiperidine derivatives, most compounds exhibited weak inhibition of MAO-A. nih.govmdpi.com For instance, among a series of 24 derivatives, compound S15 was the most potent MAO-A inhibitor with an IC50 value of 3.691 μM, followed by compound S5 with an IC50 of 3.857 μM. nih.govmdpi.com In another series of pyridazinone derivatives, substitutions at the R1 position with –OCH3 or –CF3 did not lead to significant differences in MAO-A inhibitory activity. mdpi.com While many pyridazinone derivatives show a preference for inhibiting MAO-B, which is a target for neurodegenerative diseases like Parkinson's, their activity against MAO-A remains a subject of investigation. researchgate.netmdpi.comnih.gov

Table 1: MAO-A Inhibition by Pyridazinone Derivatives

| Compound | IC50 (µM) for MAO-A | Source |

|---|---|---|

| S15 | 3.691 | nih.govmdpi.com |

| S5 | 3.857 | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. researchgate.netunipi.it Consequently, inhibitors of ALR2 are of significant interest for the management of these conditions. researchgate.net Pyridazinoneacetic acid derivatives have emerged as potent inhibitors of this enzyme. nih.gov

Research has shown that incorporating a benzothiazole (B30560) side chain into a pyridazinoneacetic acid moiety can lead to powerful ALR2 inhibition. nih.gov For example, 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (compound 79) and 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (compound 82) are potent ALR2 inhibitors with IC50 values of 5 nM and 52.2 nM, respectively. nih.gov These compounds also demonstrated significant inhibition of sorbitol accumulation in the sciatic nerve of rats, a model for diabetic complications. nih.gov

Another study on hydroxypyridinone derivatives containing an acetic acid moiety identified {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (compound 7l) as a highly potent ALR2 inhibitor with an IC50 value of 0.789 μM. nih.govmdpi.com This compound also exhibited excellent selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). mdpi.com

Table 2: Aldose Reductase (ALR2) Inhibition by Pyridazinone Acetic Acid Derivatives

| Compound | IC50 (nM) | Source |

|---|---|---|

| 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid | 5 | nih.gov |

| [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid | 2.1 | nih.gov |

| 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid | 52.2 | nih.gov |

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | 789 | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Carbonic Anhydrase (CA) Isoforms Inhibition (hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes, and their inhibition has therapeutic applications. nih.govnih.gov Certain human CA (hCA) isoforms, such as hCA I and II (cytosolic) and hCA IX and XII (transmembrane and tumor-associated), are important drug targets. nih.govnih.govmdpi.com

A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory effects against these four hCA isoforms. nih.gov The study revealed that these pyridazinone-based benzenesulfonamides suppressed the CA isoforms to varying degrees. nih.gov For instance, some of the synthesized compounds showed better inhibitory activity against the tumor-associated hCA IX isoform than the standard inhibitor acetazolamide. nih.gov Specifically, compounds with a polar sulfonate functionality were designed to interact with the hydrophilic part of the CA binding sites. nih.gov

The inhibition data, presented as Kᵢ values, demonstrated that structural modifications on the pyridazinone scaffold significantly influenced the inhibitory potency and selectivity across the different hCA isoforms. nih.gov For example, within a series of pyridazine (B1198779) sulfonates, compound 7b (4-((3-(4-chlorobenzyloxy)-6-oxopyridazin-1(6H)-yl)methyl)benzene-1-sulfonate) showed a Kᵢ of 12.4 nM against hCA I, 89.5 nM against hCA II, 9.8 nM against hCA IX, and 4.5 nM against hCA XII. nih.gov This highlights the potential of pyridazinone derivatives as selective inhibitors of specific CA isoforms.

Table 3: Inhibition Constants (Kᵢ, nM) of Pyridazinone Sulfonate Derivative 7b Against hCA Isoforms

| Isoform | Kᵢ (nM) | Source |

|---|---|---|

| hCA I | 12.4 | nih.gov |

| hCA II | 89.5 | nih.gov |

| hCA IX | 9.8 | nih.gov |

| hCA XII | 4.5 | nih.gov |

This table is interactive and can be sorted by column.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for developing safer anti-inflammatory drugs compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govnih.gov The pyridazinone scaffold has been utilized to create such dual inhibitors. nih.gov

In a study focused on developing multi-target anti-inflammatory agents, new 4-(6-oxopyridazin-1-yl)benzenesulfonamides were synthesized and tested for their ability to inhibit COX-1/2 and 5-LOX. nih.gov The design strategy involved replacing the furanone ring in a known dual CA/COX-2 inhibitor with a pyridazinone ring. nih.gov The results indicated that these compounds possess dual inhibitory activity. For example, compound 7b exhibited an IC50 of 0.18 µM for COX-2 and 2.40 µM for 5-LOX. nih.gov Another compound, 7a (4-((3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)methyl)benzene-1-sulfonate), showed IC50 values of 0.25 µM for COX-2 and 3.14 µM for 5-LOX. nih.gov These findings underscore the potential of pyridazinone derivatives as effective dual inhibitors of key enzymes in the inflammatory pathway. nih.gov

Table 4: COX-2 and 5-LOX Inhibition by Pyridazinone Derivatives

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Source |

|---|---|---|---|

| 7a | 0.25 | 3.14 | nih.gov |

| 7b | 0.18 | 2.40 | nih.gov |

This table is interactive and can be sorted by column.

PGI2 Agonism and Platelet Aggregation Modulation

The pyridazin-3(2H)-one core is recognized for its significant effects on the cardiovascular system, and its derivatives have been explored as antiplatelet agents. researchgate.net Some of these compounds are thought to exert their effects through mechanisms related to prostacyclin (PGI2), a potent inhibitor of platelet aggregation.

While direct PGI2 agonism data for 2-(6-oxopyridazin-1-yl)acetic acid derivatives is not extensively detailed in the provided context, the broader class of pyridazinone derivatives is known to possess antiplatelet activity. researchgate.netresearchgate.net Dihydropyridazinonyl peptidomimetics, for example, have shown superior antiplatelet action compared to simpler dihydropyridazinones. researchgate.net The investigation into the precise mechanisms, including potential PGI2 agonism, continues to be an area of interest for developing novel cardiovascular drugs based on the pyridazinone scaffold. researchgate.net

Cellular and Molecular Biological Effects

The biological impact of this compound derivatives has been investigated across various cellular models, revealing activities ranging from anti-proliferative effects on cancer cells to the modulation of bone cell differentiation.

While direct studies on the parent compound this compound against HCT116 cells are not prominent in the reviewed literature, research on related heterocyclic structures provides insights into the potential anti-proliferative activities of this class. For instance, derivatives of 2-oxo-3-phenylquinoxaline have been evaluated for their effects on colorectal cancer cells.

In one study, synthesized 2-oxo-3-phenylquinoxaline derivatives were tested against HCT116 human colon cancer cells. nih.gov After a 48-hour treatment, specific derivatives, notably compounds 2a and 7j , demonstrated significant cytotoxicity. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were 28.85 ± 3.26 μg/mL for compound 2a and 26.75 ± 3.50 μg/mL for compound 7j . nih.gov Further analysis of cells treated with compound 7j revealed classic morphological changes associated with apoptosis, including nuclear disintegration and chromatin fragmentation. nih.gov This suggests that the cytotoxic effects are mediated, at least in part, by the induction of programmed cell death. nih.gov

Similarly, studies on phenoxyacetamide derivatives have shown potent cytotoxic activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. mdpi.com One such derivative, a pyridazine hydrazide appended phenoxy acetic acid compound, was notably effective against HepG2 cells. mdpi.com These findings underscore the potential of heterocyclic compounds bearing acetic acid moieties to serve as scaffolds for the development of new anti-cancer agents.

Table 1: Cytotoxic Activity of 2-Oxo-3-phenylquinoxaline Derivatives on HCT116 Cells

| Compound | IC50 (μg/mL) | Observations |

|---|---|---|

| 2a | 28.85 ± 3.26 | Significant reduction in cell viability. nih.gov |

| 7j | 26.75 ± 3.50 | Strong cytotoxicity; induces apoptosis. nih.gov |

Data derived from a study on 2-oxo-3-phenylquinoxaline derivatives, which share structural similarities with the pyridazinone class.

Derivatives of this compound have been identified as potent modulators of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to diseases like osteoporosis. nih.gov

A specific derivative, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) , has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner, without causing cytotoxicity. nih.govmdpi.com TRAP is a key marker for differentiated osteoclasts. nih.gov

Mechanistically, 2N1HIA did not appear to affect the primary RANKL signaling pathways (p38, ERK, JNK, NF-κB) or the expression of major osteoclast-specific genes like TRAF6 and NFATc1. nih.gov Instead, its inhibitory action was linked to a significant reduction in the expression of cathepsin K, a critical protease for bone resorption, and a decrease in the activity of matrix metalloprotease-9 (MMP-9). nih.gov Consequently, treatment with 2N1HIA led to diminished bone resorption activity and impaired actin ring formation, which is essential for osteoclast function. nih.gov These findings position 2N1HIA as a potential candidate for treating diseases characterized by excessive bone resorption. nih.gov

Table 2: Effect of 2N1HIA on Osteoclast Differentiation

| Parameter | Effect of 2N1HIA Treatment | Mechanism |

|---|---|---|

| TRAP-positive cell formation | Dose-dependent decrease nih.gov | --- |

| RANKL signaling (p38, ERK, JNK, NF-κB) | No significant effect nih.gov | --- |

| Cathepsin K expression | Significantly decreased nih.gov | Inhibition of key resorption enzyme |

| MMP-9 activity | Decreased nih.gov | --- |

| Bone resorption activity | Decreased nih.gov | --- |

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key regulator of appetite and energy metabolism. wikipedia.org Antagonists of the CB1 receptor have been investigated for their potential in treating obesity by reducing food intake. wikipedia.org While a direct interaction of this compound or its immediate derivatives with cannabinoid receptors is not documented in the available literature, the broader class of pyridazine-containing compounds has been explored for various central nervous system targets. However, specific data linking this scaffold to cannabinoid receptor antagonism remains to be established through further research.

The mechanisms underlying pain and appetite are complex and involve numerous signaling pathways. Acetic acid itself is commonly used in preclinical models to induce pain-like behaviors, providing a method to test the efficacy of analgesic compounds. drugbank.com

While many acetic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs) that modulate pain by inhibiting cyclooxygenase (COX) enzymes, specific studies on the pain modulation or appetite regulation mechanisms of this compound derivatives are not described in the searched scientific reports. Research on structurally related compounds, such as 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, has identified them as ligands for γ-hydroxybutyric acid (GHB) binding sites, indicating that the pyridazine acetic acid scaffold can interact with neurological targets. nih.gov However, a direct link to pain or appetite regulation pathways for the 6-oxo-pyridazinyl variant has not been detailed.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridazine and related heterocyclic derivatives, SAR studies have provided valuable insights.

In a study of aryl acetamide (B32628) triazolopyridazines, a class structurally related to pyridazinones, SAR exploration revealed several key features for activity against Cryptosporidium. It was found that acetamide derivatives were more potent than their urea (B33335) counterparts. nih.gov The nature of the aryl tail group was also critical, with a preference for electron-withdrawing groups. Specifically, a 3,4-dichloro substitution pattern on the aryl ring was shown to be highly effective. nih.gov

Another study focusing on new pyridazinone derivatives as selective COX-2 inhibitors highlighted the importance of substitutions on the pyridazinone ring. cu.edu.eg For example, converting a pyridazinone to a pyridazinthione derivative significantly improved COX-2 selectivity. cu.edu.eg Furthermore, modifications at position-4 of the pyridazinone ring with different moieties led to compounds with high COX-2 inhibition and selectivity, in some cases exceeding that of the reference drug celecoxib (B62257). cu.edu.eg These studies demonstrate that small structural changes to the pyridazine core and its substituents can dramatically influence biological activity and target selectivity.

In Vitro and In Vivo Mechanistic Studies (excluding clinical outcomes)

Preclinical mechanistic studies are fundamental to understanding a compound's biological effects. For derivatives of this compound, both in vitro and in vivo models have been employed.

The in vitro mechanistic work on the osteoclast inhibitor 2N1HIA demonstrated that it functions by suppressing the expression of cathepsin K and the activity of MMP-9, rather than by inhibiting the primary RANKL signaling cascade. nih.gov This was determined using cell-based assays, including TRAP staining and gene expression analysis in cultured bone marrow-derived macrophages. nih.gov

In vivo studies have been conducted on related heterocyclic compounds. For example, in an investigation of phenoxyacetamide derivatives, a promising compound was tested in an in vivo animal model to confirm its anti-cancer efficacy. mdpi.com The study measured tumor growth suppression by monitoring tumor weight and volume and conducted hematological, biochemical, and histopathological analyses to assess the compound's effect and general safety profile in the model. mdpi.com Similarly, pharmacokinetic profiling of triazolopyridazine derivatives involved in vitro metabolic stability assays using mouse liver microsomes and intestinal S9 fractions, as well as in vivo assessments in mice to understand their drug-like properties. nih.gov These types of studies are essential for bridging the gap between initial discovery and potential therapeutic application.

Analgesic Mechanisms (e.g., acetic acid writhing test)

The analgesic potential of this compound derivatives has been frequently evaluated using the acetic acid-induced writhing test in mice. This test is a well-established model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful stimulus, causing characteristic abdominal constrictions or "writhes." The mechanism involves the release of endogenous mediators like prostaglandins (B1171923) (PGE2 and PGI2), serotonin, and bradykinin, which sensitize nociceptive nerve endings. A reduction in the number of writhes by a test compound is indicative of its analgesic effect, often mediated through the inhibition of these inflammatory pathways.

Several studies have demonstrated the efficacy of various derivatives in this model. For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propionamide (B166681) counterparts were synthesized and assessed for their analgesic properties. Many of these compounds exhibited significant dose-dependent reduction in writhing, with some derivatives showing potency greater than the standard drug, aspirin. tubitak.gov.tr

In another study, new 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated. The most promising of these, specifically the methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazines (compounds 7a and 7b), demonstrated a significant analgesic effect by markedly reducing the number of writhes compared to the control group. nih.gov Their activity was found to be comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib, suggesting a mechanism that likely involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Similarly, a range of 2,6-disubstituted pyridazin-3(2H)-one derivatives were screened for analgesic activity. Several of these compounds displayed significant protection against acetic acid-induced writhing, indicating potent peripheral analgesic action. researchgate.net The results from these studies underscore the potential of the this compound core in developing new analgesic agents.

Table 1: Analgesic Activity of this compound Derivatives in Acetic Acid Writhing Test

| Compound | Number of Writhes (Mean ± SD) | Analgesic Activity (% Protection) | Reference |

| Control | 40 | - | nih.gov |

| Compound 7a | 13 ± 0.5 | 67.5% | nih.gov |

| Compound 7b | 14 ± 1.3 | 65.0% | nih.gov |

| Diclofenac | 12 ± 1.9 | 70.0% | nih.gov |

| Celecoxib | 16 ± 0.9 | 60.0% | nih.gov |

| Control | 69 | - | researchgate.net |

| Compound 4b | 23 | 66.7% | researchgate.net |

| Compound 5a | 22 | 68.1% | researchgate.net |

| Compound 5d | 23 | 66.7% | researchgate.net |

| Compound 6a | 18 | 73.9% | researchgate.net |

| Compound 9d | 22 | 68.1% | researchgate.net |

| Compound 16a | 19 | 72.5% | researchgate.net |

| Celecoxib | 23 | 66.7% | researchgate.net |

| Statistically significant difference from the control group. |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound derivatives are commonly investigated using the carrageenan-induced paw edema model in rats. This assay is a hallmark for evaluating acute inflammation. The sub-plantar injection of carrageenan elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, which is dependent on the induction of the cyclooxygenase-2 (COX-2) enzyme. Inhibition of paw edema, particularly in the later phase, strongly suggests that the compound's anti-inflammatory action is mediated through the inhibition of prostaglandin biosynthesis.

Research has shown that many derivatives of this compound possess significant anti-inflammatory activity. For example, the same 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives (compounds 7a and 7b) that showed analgesic effects also exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema test. nih.gov Their ability to reduce paw swelling was comparable to that of celecoxib and diclofenac, reinforcing the hypothesis that they act as COX inhibitors. nih.gov

Furthermore, studies on 2,6-disubstituted pyridazin-3(2H)-one derivatives revealed that several compounds significantly reduced carrageenan-induced paw edema. researchgate.net Notably, some of these derivatives, such as compounds 6a and 16a, demonstrated more potent and sustained anti-inflammatory activity than the standard drug celecoxib. researchgate.netresearchgate.net This potent activity is often linked to selective inhibition of the COX-2 enzyme, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. cu.edu.eg The pyridazinone core is recognized as a promising scaffold for developing effective and safer anti-inflammatory agents. bohrium.com

Table 2: Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | % Inhibition of Edema (at 3 hours) | Reference |

| Compound 4b | 56.3% | researchgate.net |

| Compound 5a | 60.9% | researchgate.net |

| Compound 5c | 64.1% | researchgate.net |

| Compound 5d | 78.1% | researchgate.net |

| Compound 6a | 82.5% | researchgate.net |

| Compound 6b | 65.6% | researchgate.net |

| Compound 6c | 68.8% | researchgate.net |

| Compound 6d | 59.4% | researchgate.net |

| Compound 9c | 71.9% | researchgate.net |

| Compound 9d | 57.8% | researchgate.net |

| Compound 16a | 84.0% | researchgate.net |

| Compound 16c | 62.5% | researchgate.net |

| Celecoxib | 71.9% | researchgate.net |

Applications in Advanced Chemical Research

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical aspect of industrial maintenance and material longevity. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Pyridazinone derivatives, including those with acetic acid functionalities, have been investigated for their potential as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media.

The inhibitory action of these compounds is attributed to the presence of multiple adsorption centers. The pyridazinone ring itself, with its nitrogen and oxygen heteroatoms and π-electrons, can interact with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the carboxyl group of the acetic acid moiety provides an additional site for adsorption. This combination of features allows for the formation of a stable, passivating film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Research on compounds structurally similar to 2-(6-Oxopyridazin-1-yl)acetic acid has provided valuable insights into their mechanism and efficiency as corrosion inhibitors. For instance, studies on pyridazine (B1198779) derivatives containing a carboxymethoxy group have demonstrated significant inhibition efficiencies for carbon steel in 1 M HCl solution. These studies, employing techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that the inhibition efficiency is dependent on the concentration of the inhibitor.

Detailed research findings on two closely related pyridazine derivatives, (E)-2-(3-(4-(carboxymethoxy)-3-methoxystyryl)-5-(4-chlorobenzyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CO7) and (E)-2-(3-(4-(carboxymethoxy)-3-methoxystyryl)-5-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CO8), have shown that these compounds act as mixed-type inhibitors. researchgate.net Their effectiveness increases with concentration, reaching up to 95% for CO7 and 94% for CO8 at a concentration of 10⁻³ M. researchgate.net The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

The following interactive data table summarizes the corrosion inhibition efficiency of these related pyridazinone derivatives at different concentrations in 1 M HCl.

| Compound | Concentration (M) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (η%) |

| Blank | - | 1056 | - |

| CO7 | 10⁻⁶ | 412 | 61.0 |

| 10⁻⁵ | 211 | 80.0 | |

| 10⁻⁴ | 95 | 91.0 | |

| 10⁻³ | 53 | 95.0 | |

| CO8 | 10⁻⁶ | 507 | 52.0 |

| 10⁻⁵ | 296 | 72.0 | |

| 10⁻⁴ | 137 | 87.0 | |

| 10⁻³ | 63 | 94.0 |

These findings strongly suggest that this compound, sharing the core pyridazinone and acetic acid functionalities, would also exhibit significant corrosion inhibition properties for mild steel in acidic environments. The presence of heteroatoms and the carboxyl group facilitates strong adsorption on the metal surface, creating a barrier against corrosive agents.

Use as Organic Extractants for Metal Ions

The separation and purification of metal ions are crucial processes in hydrometallurgy, waste treatment, and analytical chemistry. Solvent extraction, utilizing organic molecules (extractants) that can selectively bind to metal ions and transfer them from an aqueous phase to an immiscible organic phase, is a widely employed technique. The efficiency and selectivity of this process are highly dependent on the chemical structure of the extractant.

Organic molecules containing donor atoms like nitrogen and oxygen are known to form stable complexes with a variety of metal ions. The pyridazinone ring, with its two nitrogen atoms and a carbonyl oxygen, presents multiple coordination sites. The addition of a carboxylic acid group, as in this compound, introduces another potential binding site, making it a promising candidate as a chelating agent for metal ions.

While specific studies on the use of this compound as an organic extractant for metal ions are not extensively reported in the available scientific literature, the general coordination chemistry of pyridazine and its derivatives provides a basis for its potential application. Pyridazines are known to act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms of the pyridazine ring can act as donor atoms, participating in the formation of metal-ligand bonds.

The presence of the acetic acid side chain in this compound could enhance its extraction capabilities. The carboxylate group can act as a charged donor, facilitating the extraction of metal cations through an ion-exchange mechanism. The combination of the neutral donor atoms in the pyridazinone ring and the anionic carboxylate group could lead to the formation of stable, neutral metal complexes that are readily soluble in organic solvents.

For instance, other heterocyclic compounds containing similar functionalities, such as pyridine (B92270) derivatives with carboxylic acid groups, have been investigated for their ability to extract metal ions. The mode of action often involves the formation of a chelate ring, where the metal ion is coordinated to both the heterocyclic nitrogen and the carboxylate oxygen, leading to enhanced stability and extraction efficiency. Given these characteristics, it is plausible that this compound could be an effective extractant for a range of metal ions, although further experimental studies are required to validate this potential and determine its selectivity and efficiency for specific metals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.